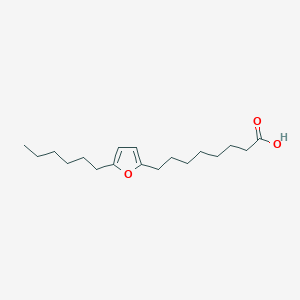

8-(5-Hexylfuran-2-yl)octanoic acid

Overview

Description

8-(5-Hexylfuran-2-yl)octanoic acid is a heterocyclic fatty acid characterized by the presence of a furan ring substituted with a hexyl group at the 5-position and an octanoic acid chain at the 8-position. This compound is part of the furan fatty acids family, which are known for their unique structural features and potential biological activities .

Mechanism of Action

Target of Action

It is a furan and a heterocyclic fatty acid , suggesting it may interact with a variety of biological targets.

Mode of Action

Biochemical Pathways

The compound is involved in the beta-oxidation pathway . In this pathway, 8-(5-Hexylfuran-2-yl)octanoyl-CoA, a derivative of the compound, undergoes a series of reactions, including dehydrogenation .

Result of Action

As a fatty acid, it may be involved in energy production through beta-oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Hexylfuran-2-yl)octanoic acid typically involves the construction of the furan ring followed by the introduction of the hexyl and octanoic acid substituents. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the hexyl group. The octanoic acid chain can be introduced through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(5-Hexylfuran-2-yl)octanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

8-(5-Hexylfuran-2-yl)octanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying furan chemistry.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals

Comparison with Similar Compounds

8-(5-Hexylfuran-2-yl)octanoic acid can be compared with other furan fatty acids, such as:

8-(5-Heptylfuran-2-yl)octanoic acid: Similar structure but with a heptyl group instead of a hexyl group.

9-(5-Hexylfuran-2-yl)nonanoic acid: Similar structure but with a nonanoic acid chain instead of an octanoic acid chain.

11-(5-Hexylfuran-2-yl)undecanoic acid: Similar structure but with an undecanoic acid chain instead of an octanoic acid chain

These compounds share similar structural features but differ in the length of the alkyl chains, which can influence their physical and chemical properties, as well as their biological activities.

Biological Activity

8-(5-Hexylfuran-2-yl)octanoic acid, also known as 9,12-epoxy-9,11-octadecadienoic acid, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a furan ring and an octanoic acid moiety. The presence of the furan ring contributes to its reactivity and interaction with biological systems. Its chemical formula is , and it has a molecular weight of 302.44 g/mol .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-infective Properties

- The compound exhibits significant anti-infective activity against various pathogens, including bacteria and viruses. Studies have shown its effectiveness against HIV, influenza virus, and certain bacterial strains .

2. Apoptosis Induction

- Research indicates that this compound can induce apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways, including the MAPK/ERK pathway .

3. Modulation of Immune Responses

- The compound has been found to influence immune responses, potentially offering therapeutic benefits in inflammatory conditions. It interacts with various immune receptors and modulates cytokine production .

4. Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are complex and multifaceted:

1. Interaction with Cell Signaling Pathways

- The compound has been shown to interact with various cell signaling pathways, including the PI3K/Akt/mTOR pathway and NF-κB signaling, which are crucial for cell survival and proliferation .

2. Epigenetic Modulation

- There is evidence suggesting that this compound may influence epigenetic modifications, thereby affecting gene expression related to inflammation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Properties

IUPAC Name |

8-(5-hexylfuran-2-yl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNVIDWMWMWUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327911 | |

| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-44-6 | |

| Record name | 8-(5-hexylfuran-2-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of furan fatty acids like 8-(5-Hexylfuran-2-yl)octanoic acid in soybeans and soy products?

A: While the provided abstract does not specifically delve into the mechanisms of action or properties of this compound, it highlights the importance of furan fatty acids as valuable components of soybeans and soy products. [] This suggests that further research on these compounds, including this compound, is warranted to understand their potential benefits and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.